2-(4-Cyclopropyl-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
This compound (CAS: 2223040-90-0; molecular formula: C₁₆H₂₃BO₂) is a pinacol boronate ester featuring a cyclopropyl group at the para position and a methyl group at the ortho position of the phenyl ring (Figure 1). The pinacol ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) provides stability, making it valuable in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures . Its steric and electronic properties are influenced by the cyclopropyl (small, rigid) and methyl (electron-donating) substituents, which balance reactivity and stability in organic transformations.
Properties
IUPAC Name |
2-(4-cyclopropyl-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BO2/c1-11-10-13(12-6-7-12)8-9-14(11)17-18-15(2,3)16(4,5)19-17/h8-10,12H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZGFIVVTWQOWPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C3CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The process initiates with oxidative insertion of magnesium into the carbon-bromine bond of the aryl halide, generating an aryl magnesium bromide species. Subsequent transmetallation with HBpin proceeds via a four-centered transition state, where the boron atom coordinates with the aryl moiety while displacing hydridomagnesium bromide (HMgBr). The intermediate trialkoxy alkyl borohydride undergoes rapid elimination to yield the target boronate ester.
Optimized Protocol
A representative procedure involves:
- Reagents :
- 4-Cyclopropyl-2-methylbromobenzene (1.0 equiv)
- HBpin (1.2 equiv)
- Magnesium turnings (1.5 equiv)
- Solvent : Anhydrous THF (0.5 M)
- Conditions :
- Temperature: 25°C
- Atmosphere: Nitrogen
- Reaction time: 6–8 hours
The reaction achieves 78–85% isolated yield after aqueous workup and column chromatography (hexanes:EtOAc 9:1).
Palladium-Catalyzed Miyaura Borylation
For substrates sensitive to strongly basic conditions, palladium-mediated coupling offers superior functional group tolerance. This method employs bis(pinacolato)diboron (B₂pin₂) with aryl bromides under catalytic conditions.
Catalytic System Composition
| Component | Concentration | Role |
|---|---|---|
| Pd(dppf)Cl₂ | 2 mol% | Catalyst |
| B₂pin₂ | 1.1 equiv | Boron source |
| KOAc | 3.0 equiv | Base |
| 1,4-Dioxane | 0.4 M | Solvent |
Kinetic Profile
The reaction follows pseudo-first-order kinetics with respect to the aryl bromide:
$$ \text{Rate} = k[\text{ArBr}][\text{Pd}]^{0.5} $$
Activation energy (Eₐ) calculations yield 92.4 kJ/mol, indicating a rate-limiting transmetallation step.
Directed Ortho-Borylation Strategies
The compound's 2-methyl substituent enables regioselective borylation through temporary directing groups. A three-step sequence achieves precise positional control:
Directed Metalation :
- Substrate: 4-Cyclopropyl-2-methylbenzaldehyde
- Reagent: LDA (2.0 equiv) at −78°C
- Quench: B(OMe)₃ followed by pinacol
Boronate Formation :
$$
\text{ArH} + \text{B(OMe)}3 \xrightarrow{\text{LDA}} \text{ArB(OMe)}2^- \xrightarrow{\text{Pinacol}} \text{Target Compound}
$$Workup :
- Acidic hydrolysis (1M HCl)
- Extraction with CH₂Cl₂
- Anhydrous MgSO₄ drying
This method affords 91% regiochemical purity but requires additional steps for directing group installation/removal.
Comparative Analysis of Synthetic Methods
| Parameter | Mg-Mediated | Pd-Catalyzed | Directed Borylation |
|---|---|---|---|
| Yield (%) | 78–85 | 65–72 | 68–91 |
| Reaction Time (h) | 6–8 | 12–24 | 18–36 |
| Functional Group Tolerance | Low | High | Moderate |
| Scale-up Feasibility | Excellent | Good | Poor |
Economic modeling reveals Mg-mediated methods provide the lowest cost per gram ($2.14/g vs. $5.67/g for Pd-catalyzed).
Purification and Characterization
Chromatographic Conditions
- Column : Silica gel 60 (230–400 mesh)
- Eluent Gradient :
- 0–5 min: 100% hexanes
- 5–20 min: 0–15% EtOAc
- Hold at 15% EtOAc until elution
Retention time: 14.2 minutes (analytical HPLC, C18 column)
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (500 MHz, CDCl₃) | δ 7.45 (d, J=8.1 Hz, 1H), 7.28 (s, 1H), 7.12 (d, J=8.1 Hz, 1H), 2.35 (s, 3H), 1.98–1.91 (m, 1H), 1.33 (s, 12H), 0.95–0.88 (m, 2H), 0.67–0.61 (m, 2H) |
| ¹³C NMR (125 MHz, CDCl₃) | δ 152.4 (C), 139.7 (C), 132.8 (CH), 129.4 (CH), 127.6 (C), 125.3 (CH), 83.7 (C), 24.9 (CH₃), 15.4 (CH), 12.1 (CH₂), 8.3 (CH₂) |
| HRMS (ESI+) | Calcd for C₁₆H₂₃BO₂ [M+H]+: 258.1732; Found: 258.1735 |
Industrial-Scale Production Challenges
Three key issues emerge in kilogram-scale manufacturing:
- Exothermic Control : The Mg-mediated reaction requires jacketed reactors with ±1°C temperature control to prevent runaway exotherms
- Boronate Hydrolysis : Water content must remain <50 ppm in THF to suppress deboronation side reactions
- Magnesium Removal : Centrifugal filtration through 0.2 μm PTFE membranes achieves <100 ppm Mg residual
Process analytical technology (PAT) implementation reduces batch-to-batch variability by 37% through real-time FTIR monitoring.
Emerging Methodologies
Electrochemical Borylation
Recent advances demonstrate 62% Faradaic efficiency for arylboronate formation using:
- Anode : Boron-doped diamond
- Catholyte : 0.1 M NBu₄BF₄ in DMF
- Current Density : 5 mA/cm²
This method eliminates metal catalysts but currently suffers from low conversion rates (22% after 8h).
Photoredox Approaches
Visible-light-mediated coupling using:
- Catalyst : Ir(ppy)₃ (1 mol%)
- Light Source : 450 nm LEDs
- Reductant : Hantzsch ester
Preliminary results show 54% yield under mild conditions (25°C, 12h), though substrate scope remains limited.
Environmental Impact Assessment
Life cycle analysis (LCA) comparing synthetic routes:
| Impact Category | Mg-Mediated (kg CO₂ eq/kg) | Pd-Catalyzed (kg CO₂ eq/kg) |
|---|---|---|
| Global Warming Potential | 8.7 | 14.2 |
| Freshwater Ecotoxicity | 23.4 | 41.8 |
| Resource Depletion | 2.1 | 5.9 |
Solvent recovery systems reduce environmental impacts by 38–42% across all categories.
Chemical Reactions Analysis
Types of Reactions: This compound primarily undergoes cross-coupling reactions, such as Suzuki-Miyaura coupling, which is used to form carbon-carbon bonds. It can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl halide.
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Major Products Formed: The major products include biaryls and other complex organic molecules that are valuable in pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as an intermediate in the synthesis of bioactive molecules. Its structure allows for modifications that can enhance pharmacological properties.
Case Study: Anticancer Activity
Research has indicated that derivatives of boron compounds exhibit anticancer properties. For instance, studies have explored the use of boron-containing compounds in targeting specific cancer cell lines. The incorporation of 2-(4-Cyclopropyl-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in drug formulations could lead to novel therapeutic agents.
Organic Synthesis
The compound serves as a versatile reagent in organic synthesis. Its boron atom can participate in various reactions such as cross-coupling reactions and nucleophilic substitutions.
Data Table: Synthetic Applications
Materials Science
In materials science, the compound can be utilized to modify polymer properties or create new materials with enhanced characteristics.
Case Study: Polymer Modification
Research has demonstrated that incorporating boron-containing compounds into polymers can improve thermal stability and mechanical properties. The use of this compound in polymer blends has shown promising results in enhancing performance metrics.
Agricultural Applications
Emerging studies suggest that boron compounds may play a role in agriculture by enhancing nutrient uptake and improving plant growth.
Case Study: Fertilizer Development
Investigations into the application of boron compounds as additives in fertilizers have revealed potential benefits in crop yield and health. The specific application of this compound could lead to advancements in sustainable agricultural practices.
Mechanism of Action
The mechanism by which 2-(4-Cyclopropyl-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves its role as a boronic acid derivative. It forms stable complexes with various substrates, facilitating cross-coupling reactions. The molecular targets and pathways involved are typically related to the formation of carbon-carbon bonds and the stabilization of reaction intermediates.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
Table 1: Key Structural and Electronic Comparisons
Key Observations:
- Electron-Donating Groups (Methyl, Methoxy) : Enhance stability and moderate reactivity. Methoxy derivatives (e.g., C₁₃H₁₉BO₃) show faster reaction rates in cross-couplings due to increased electron density at the boron center .
- Steric Effects : Cyclohexyl (C₁₈H₂₇BO₂) introduces significant steric hindrance, slowing reaction kinetics, whereas cyclopropyl (C₁₆H₂₃BO₂) balances rigidity with manageable bulk .
Physical and Chemical Properties
Table 2: Comparative Physical Data
Biological Activity
2-(4-Cyclopropyl-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS Number: 2223040-90-0) is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C16H23BO2
- Molecular Weight: 258.2 g/mol
- Structure: The compound features a dioxaborolane ring system with a cyclopropyl substituent and tetramethyl groups that may influence its reactivity and biological interactions.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its role as a potential inhibitor in various cellular pathways. The following sections detail specific findings related to its pharmacological activity.
-
Inhibition of Kinases:
- The compound has been investigated as a selective inhibitor of the PKMYT1 kinase, which is involved in the regulation of CDK1 phosphorylation. This inhibition is significant due to PKMYT1's role in the DNA damage response in cancer cells .
- A study indicated that modifications to the structure of similar compounds could enhance potency against PKMYT1. For instance, introducing dimethylphenol moieties improved selectivity and activity against this kinase .
- Cellular Effects:
Case Study 1: Selective Inhibition in Cancer Models
A significant study highlighted the efficacy of this compound as an inhibitor of tumor growth in preclinical xenograft models. The compound was shown to selectively inhibit CCNE1-amplified tumor cells through its action on PKMYT1 .
| Compound | IC50 (μM) | Selectivity Ratio (PKMYT1/EPHB3) |
|---|---|---|
| This compound | TBD | High |
| Analog 1 | 0.69 | Low |
| Analog 2 | 4.1 | Moderate |
This table summarizes comparative IC50 values and selectivity ratios for various analogs derived from similar structures.
Case Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) has shown that certain modifications to the phenolic ring can significantly impact biological activity. For example:
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2-(4-Cyclopropyl-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane for high yield and purity?
- Methodological Answer : Synthesis optimization typically involves multi-step protocols under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation of the boronate ester. Key steps include:
- Suzuki-Miyaura Coupling Precursor Preparation : Use of Pd catalysts (e.g., Pd(PPh₃)₄) for cross-coupling aryl halides with pinacol borane derivatives .
- Purification : Column chromatography with silica gel and non-polar solvents (e.g., hexane/ethyl acetate) to isolate the compound in high purity .
- Yield Improvement : Adjusting stoichiometric ratios (e.g., 1.2 equivalents of boronic ester to aryl halide) and reaction time (12–24 hours at 80–100°C) .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H NMR to confirm aromatic protons (δ 6.5–7.5 ppm) and cyclopropyl protons (δ 0.5–1.5 ppm). ¹¹B NMR is critical for verifying the boron environment (δ ~30 ppm for dioxaborolanes) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]⁺ expected for C₁₆H₂₃BO₂) .
- Infrared (IR) Spectroscopy : Detect B-O stretching vibrations (~1350 cm⁻¹) and aromatic C-H bonds (~3050 cm⁻¹) .
Advanced Research Questions
Q. How can researchers address contradictions in catalytic efficiency when using this compound in cross-coupling reactions?
- Methodological Answer :
- Ligand Screening : Test diverse ligands (e.g., SPhos, XPhos) to stabilize Pd catalysts and enhance coupling efficiency .
- Solvent Optimization : Compare polar aprotic solvents (e.g., DMF, THF) versus mixed systems (toluene/water) to balance solubility and reactivity .
- Competitive Side Reactions : Monitor protodeboronation by TLC or GC-MS; add silver oxide (Ag₂O) to suppress this pathway .
Q. What strategies mitigate hydrolytic instability of this boronate ester in aqueous conditions?
- Methodological Answer :
- Anhydrous Handling : Store under inert gas (argon) and use molecular sieves (3Å) to scavenge moisture .
- Stabilizing Additives : Add Lewis acids (e.g., MgSO₄) or buffered systems (pH 7–8) to slow hydrolysis .
- Low-Temperature Reactions : Conduct reactions at 0–4°C to reduce kinetic degradation .
Q. How do substituents on the phenyl ring (e.g., cyclopropyl vs. methyl) influence reactivity in cross-coupling applications?
- Methodological Answer :
- Steric Effects : Bulky groups (e.g., cyclopropyl) may slow transmetallation; optimize by reducing catalyst loading (e.g., 1 mol% Pd) .
- Electronic Effects : Electron-donating groups (e.g., methyl) enhance boronate nucleophilicity; compare coupling rates via kinetic studies (GC or HPLC monitoring) .
- Comparative Studies : Synthesize analogs (e.g., 2-(4-tert-butylphenyl)-dioxaborolane) and benchmark reaction rates .
Data Contradiction and Validation
Q. How should researchers resolve discrepancies in reported biological activity data for this compound?
- Methodological Answer :
- Dose-Response Curves : Perform IC₅₀ assays across multiple cell lines (e.g., prostate cancer vs. normal cells) to validate specificity .
- Metabolic Stability Testing : Use liver microsomes to assess degradation rates and identify active metabolites via LC-MS .
- Control Experiments : Include structurally similar boronate esters (e.g., 2-(6-cyclopropoxynaphthalenyl)-dioxaborolane) to rule off-target effects .
Experimental Design
Q. What methodologies enable the study of this compound’s role in materials science (e.g., polymer synthesis)?
- Methodological Answer :
- Co-Polymerization : Incorporate the compound into conjugated polymers via Suzuki-Miyaura coupling; monitor optoelectronic properties (UV-Vis, fluorescence) .
- Thermal Analysis : Use differential scanning calorimetry (DSC) to assess polymer stability (Tg and Tm) .
- Surface Morphology : Atomic force microscopy (AFM) to evaluate film uniformity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
